3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
Overview
Description
3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one, also known as EAT-MC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EAT-MC belongs to a class of compounds known as thiazolylcoumarins, which have been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been shown to inhibit the expression of cyclin D1, a protein that regulates cell cycle progression. Moreover, this compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines by regulating the expression of various genes involved in cell cycle progression and apoptosis. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines by regulating the activity of various transcription factors such as NF-κB and AP-1. Moreover, it has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway.
Advantages and Limitations for Lab Experiments
3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily synthesized using standard laboratory techniques, and its stability allows for long-term storage and use. Moreover, this compound has been found to exhibit low toxicity in various cell lines and animal models, making it a promising candidate for further preclinical and clinical studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of 3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one. Firstly, further studies are needed to elucidate the precise mechanism of action of this compound, particularly in cancer and neurodegenerative disorders. Secondly, the efficacy and safety of this compound need to be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent. Thirdly, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of this compound in vivo. Lastly, the synthesis of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It exhibits a range of biochemical and physiological effects by regulating various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. This compound has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, further research is needed to elucidate its precise mechanism of action and evaluate its efficacy and safety in preclinical and clinical studies.
Scientific Research Applications
3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-[2-(4-ethylanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-3-13-7-9-15(10-8-13)22-21-23-17(12-27-21)16-11-14-5-4-6-18(25-2)19(14)26-20(16)24/h4-12H,3H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKKDUICYOCDRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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